Isopromethazine hydrochloride

概要

説明

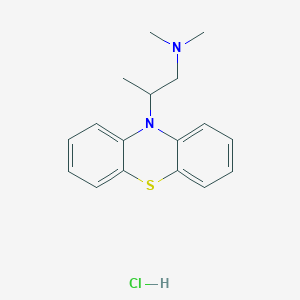

Isopromethazine hydrochloride is a chemical compound with the molecular formula C17H21ClN2S. It is a derivative of phenothiazine and is structurally related to promethazine. This compound is primarily used as a reference standard in laboratory tests and is known for its applications in pharmaceutical formulations .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of isopromethazine hydrochloride involves the reaction of phenothiazine with N,N-dimethyl-2-chloroethylamine under controlled conditions. The reaction typically occurs in the presence of a base such as sodium hydroxide, and the product is then purified through recrystallization .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction parameters such as temperature, pH, and reactant concentrations to ensure high yield and purity. The final product is often subjected to rigorous quality control measures to meet pharmaceutical standards .

化学反応の分析

Types of Reactions: Isopromethazine hydrochloride undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form sulfoxides and sulfones.

Reduction: Reduction reactions can convert it back to its parent phenothiazine compound.

Substitution: It can undergo nucleophilic substitution reactions, particularly at the nitrogen atom.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride are used.

Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic conditions.

Major Products:

Oxidation: Promethazine sulfoxide and promethazine sulfone.

Reduction: Phenothiazine.

Substitution: Various N-alkyl and N-acyl derivatives.

科学的研究の応用

Chemical Properties and Classification

- Chemical Formula : C17H21ClN2S

- CAS Number : 5568-90-1

- Molecular Weight : 320.88 g/mol

- Classification : Antihistamine, Anticholinergic (Phenothiazine class) .

Clinical Applications

- Antihistaminic Effects

- Sedative Properties

- Management of Nausea and Vomiting

- Research Applications

Case Study 1: Promethazine Misuse

A case report highlighted the misuse of promethazine-containing mixtures ("purple drank"), which often includes isopromethazine as an impurity. This study emphasized the risks associated with recreational use, particularly among young adults .

Case Study 2: Motion Sickness Management

A clinical trial involving 658 participants assessed various antihistamines for motion sickness management, where isopromethazine was compared against placebo treatments. The results indicated a significant reduction in symptoms among those treated with first-generation antihistamines like isopromethazine .

Comparative Analysis Table

| Property/Aspect | This compound | Promethazine Hydrochloride |

|---|---|---|

| Chemical Class | Phenothiazine | Phenothiazine |

| Primary Use | Antihistamine | Antihistamine |

| Sedative Effect | Yes | Yes |

| Motion Sickness Efficacy | Documented | Documented |

| Risk of Misuse | Moderate | High |

作用機序

Isopromethazine hydrochloride exerts its effects primarily through antagonism of histamine H1 receptors. This action blocks the effects of histamine, leading to its use as an antihistamine. Additionally, it interacts with muscarinic and dopaminergic receptors, contributing to its sedative and antiemetic properties .

類似化合物との比較

Promethazine: A closely related compound with similar antihistamine and antiemetic properties.

Chlorpromazine: Another phenothiazine derivative used as an antipsychotic.

Fluphenazine: A phenothiazine used in the treatment of schizophrenia

Uniqueness: Isopromethazine hydrochloride is unique due to its specific structural modifications, which enhance its stability and efficacy as a reference standard. Its distinct chemical properties make it particularly suitable for use in laboratory and industrial applications .

生物活性

Isopromethazine hydrochloride is an antihistamine and anticholinergic medication that belongs to the phenothiazine class. This compound is structurally related to promethazine and exhibits significant biological activities primarily through its interactions with various neurotransmitter receptors. This article delves into the biological activity of this compound, including its mechanisms of action, pharmacokinetics, and potential applications supported by scientific research.

Isopromethazine functions primarily as an antihistamine by acting as an antagonist at histamine H1 receptors. This blockade prevents histamine from exerting its effects, which is crucial in alleviating allergic reactions and symptoms such as itching, sneezing, and runny nose. Additionally, isopromethazine exhibits anticholinergic properties by blocking muscarinic acetylcholine receptors, which can reduce secretions and have sedative effects.

Target Receptors

- Histamine H1 Receptors : Inhibition leads to reduced allergic responses.

- Muscarinic Receptors : Antagonism results in decreased glandular secretions.

- Alpha-Adrenergic Receptors : Potential interactions may influence vascular responses.

Pharmacokinetics

The pharmacokinetics of isopromethazine suggest a duration of action similar to that of promethazine, typically lasting between 4 to 12 hours depending on the dosage and individual metabolism. The compound undergoes biotransformation primarily through dealkylation and aromatic hydroxylation in the liver, which are critical for its elimination from the body .

Isopromethazine interacts with various biochemical pathways:

- Histamine Pathway : Inhibition of H1 receptors alters downstream signaling related to allergic responses.

- Cholinergic Pathway : Blocking muscarinic receptors affects neurotransmission and can lead to side effects such as dry mouth and blurred vision.

Research Findings

Numerous studies have explored the biological activity of this compound:

Case Studies

- Antifungal Activity : Research indicates that isopromethazine forms complexes with copper(II) ions that exhibit significant antifungal properties against various fungal strains. These complexes showed efficacy at low concentrations, suggesting potential applications in antifungal therapies.

- Toxicological Studies : Long-term studies on promethazine (and by extension isopromethazine) in rodents revealed no significant carcinogenic activity at tested doses. However, dose-related toxicity was observed, including decreased survival rates and weight loss at higher doses .

- Sensor Development : A recent study developed a potentiometric sensor for the detection of promethazine hydrochloride, highlighting its relevance in pharmaceutical quality control. The sensor demonstrated rapid response times and stability across a range of pH levels .

Summary of Biological Activities

特性

IUPAC Name |

N,N-dimethyl-2-phenothiazin-10-ylpropan-1-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N2S.ClH/c1-13(12-18(2)3)19-14-8-4-6-10-16(14)20-17-11-7-5-9-15(17)19;/h4-11,13H,12H2,1-3H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RISCHQYUHLQSBU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CN(C)C)N1C2=CC=CC=C2SC3=CC=CC=C31.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21ClN2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10971030 | |

| Record name | N,N-Dimethyl-2-(10H-phenothiazin-10-yl)propan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10971030 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

320.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5568-90-1 | |

| Record name | 10H-Phenothiazine-10-ethanamine, N,N,β-trimethyl-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5568-90-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Isopromethazine hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005568901 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N,N-Dimethyl-2-(10H-phenothiazin-10-yl)propan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10971030 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ISOPROMETHAZINE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SNR56923ZU | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of synthesizing Isopromethazine Hydrochloride without Promethazine Hydrochloride contamination?

A1: While the provided research doesn't explicitly state the reason, achieving high purity is crucial in chemical synthesis, especially for substances intended for pharmaceutical applications. Contamination from similar compounds, like Promethazine Hydrochloride in this case, could alter the desired pharmacological effects and lead to inaccurate results in research or potentially adverse effects in a clinical setting. The development of a synthesis method that specifically addresses this contamination issue suggests its importance for further study and potential applications of this compound [, ].

Q2: What can you tell us about the synthesis method for this compound described in the research?

A2: Unfortunately, while both research papers mention the synthesis method [, ], the specific details of the procedure are not provided in the abstracts. To gain a comprehensive understanding of the synthesis steps and conditions, access to the full research articles would be required.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。